molecular formula C10H5Cl3N2 B3256358 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine CAS No. 26870-72-4

4,6-Dichloro-2-(4-chlorophenyl)pyrimidine

Cat. No. B3256358
CAS RN: 26870-72-4
M. Wt: 259.5 g/mol
InChI Key: GFMYIEIPQDGPCN-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(4-chlorophenyl)pyrimidine is a compound useful in organic synthesis . It has a molecular formula of C10H5Cl3N2 and a molecular weight of 259.5191 .


Synthesis Analysis

The synthesis of 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine involves various methods. For instance, 4,6-Dichloropyrimidine was used in the synthesis of N-substituted azacalix pyrimidines . It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine can be analyzed using various techniques. For instance, the structure can be viewed using Java or Javascript . More details about the molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions involving 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine can be complex. For example, cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine . More details about the chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

4,6-Dichloro-2-(4-chlorophenyl)pyrimidine has a melting point of 65-67 °C (lit.) and a boiling point of 176 °C (lit.) . It is soluble in 95% ethanol . More details about the physical and chemical properties can be found in the referenced papers .

properties

IUPAC Name

4,6-dichloro-2-(4-chlorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)10-14-8(12)5-9(13)15-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMYIEIPQDGPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(4-chlorophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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